N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a unique combination of a 1,3-benzodioxole ring and a benzenesulfonamide group. This compound is an analogue of capsaicin, differing by having a 1,3-benzodioxole ring instead of a 2-methoxyphenol moiety and a benzenesulfonamide group instead of an aliphatic amide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves several steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the benzenesulfonamide group: This step involves the reaction of the 1,3-benzodioxole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the triazine ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and triazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as TRPV1 receptors, which are involved in pain sensation.
Pathways Involved: The compound modulates various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can be compared with other similar compounds:
Capsaicin: Both compounds share a similar structure but differ in their functional groups.
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound also features a 1,3-benzodioxole ring but differs in its amine functional group.
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a sulfonamide group. Its chemical formula is C16H18N4O3S with a molecular weight of 350.41 g/mol. The presence of the benzodioxole fragment is significant as it is associated with various biological activities.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting α-amylase activity. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory effects that could help in managing blood glucose levels .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been extensively studied. A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways associated with cancer growth .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound may reduce the breakdown of carbohydrates into simpler sugars, thereby lowering postprandial blood glucose levels.
- Cancer Cell Targeting : The compound's structural features allow it to bind to cellular targets involved in tumor growth and survival. This interaction can lead to the modulation of pathways such as PI3K/Akt and MAPK signaling cascades.
Study 1: Antidiabetic Efficacy in Diabetic Mice
In vivo studies using streptozotocin-induced diabetic mice showed that administration of a similar benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential application of such compounds in diabetes management.
Study 2: Cytotoxicity against Cancer Cells
A study investigated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Data Summary
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N4O4S/c22-26(23,14-4-2-1-3-5-14)20-17-18-10-21(11-19-17)9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H2,18,19,20) |
InChI Key |
FGWWRYUTHWMMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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